4-Methoxy-2,3-dimethylbenzenesulfonamide
Overview
Description
4-Methoxy-2,3-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO3S. It is a sulfonamide derivative, characterized by the presence of a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a sulfonamide group (-SO2NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3-dimethylbenzenesulfonamide typically involves the sulfonation of 4-methoxy-2,3-dimethylbenzene (also known as 4-methoxy-m-xylene) with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions generally include:
Sulfonation: 4-methoxy-2,3-dimethylbenzene is treated with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group.
Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk sulfonation: Using large reactors to handle the sulfonation of 4-methoxy-2,3-dimethylbenzene.
Efficient ammonolysis: Ensuring complete conversion of sulfonyl chloride to sulfonamide using ammonia in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,3-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,3-dimethylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s molecular targets and pathways include:
Enzyme inhibition: Inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthetase.
Pathway disruption: Interference with metabolic pathways essential for bacterial growth and survival.
Comparison with Similar Compounds
4-Methoxy-2,3-dimethylbenzenesulfonamide can be compared with other similar sulfonamide compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents.
Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Sulfapyridine: Used in the treatment of bacterial infections and inflammatory conditions.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-methoxy-2,3-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVNFYLQCOFUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.